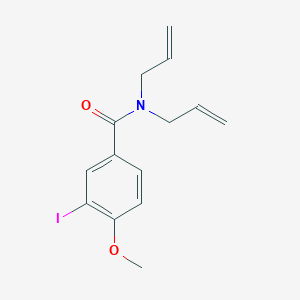![molecular formula C18H21N3O3S2 B319287 3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide](/img/structure/B319287.png)
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide is a complex organic compound with a molecular formula of C19H23N3O3S2 and a molecular weight of 405.534 Da This compound is characterized by its unique structure, which includes a phenylsulfamoyl group and a carbamothioyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:
Formation of the Phenylsulfamoyl Intermediate: This step involves the reaction of phenylamine with sulfonyl chloride to form the phenylsulfamoyl intermediate.
Formation of the Carbamothioyl Intermediate: This step involves the reaction of an appropriate isothiocyanate with an amine to form the carbamothioyl intermediate.
Coupling Reaction: The final step involves the coupling of the phenylsulfamoyl intermediate with the carbamothioyl intermediate in the presence of a suitable coupling agent to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets and pathways. The phenylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methyl-N-{[4-(methylsulfamoyl)phenyl]carbamothioyl}butanamide
- 3-methyl-N-{[4-(ethylsulfamoyl)phenyl]carbamothioyl}butanamide
- 3-methyl-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}butanamide
Uniqueness
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H21N3O3S2 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
3-methyl-N-[[4-(phenylsulfamoyl)phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C18H21N3O3S2/c1-13(2)12-17(22)20-18(25)19-14-8-10-16(11-9-14)26(23,24)21-15-6-4-3-5-7-15/h3-11,13,21H,12H2,1-2H3,(H2,19,20,22,25) |
Clé InChI |
MUJBKRAFTTYRHS-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B319205.png)
![Methyl 2-[(3-iodo-4-methylbenzoyl)amino]benzoate](/img/structure/B319206.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)amino]benzoate](/img/structure/B319207.png)
![Methyl 2-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B319209.png)
![Methyl 2-[(3-iodo-4-methoxybenzoyl)amino]benzoate](/img/structure/B319211.png)
![N-({4-[ethyl(phenyl)sulfamoyl]phenyl}carbamothioyl)-3-methylbutanamide](/img/structure/B319212.png)
![N-[(4-hydroxyphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B319213.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-3-methylbutanamide](/img/structure/B319215.png)
![N-(4-methoxyphenyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B319216.png)
![N,N-diallyl-N'-[3-(4-methylphenyl)acryloyl]thiourea](/img/structure/B319219.png)
![N,N-diallyl-N'-[3-(3,4-dimethoxyphenyl)acryloyl]thiourea](/img/structure/B319221.png)

![N,N-diallyl-N'-[3-(4-methoxyphenyl)acryloyl]thiourea](/img/structure/B319224.png)
